molecular formula C14H16O B14897475 (S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one

(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one

Cat. No.: B14897475
M. Wt: 200.28 g/mol
InChI Key: XUYLNTHOVXRDMY-AWEZNQCLSA-N
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Description

(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one is a chiral spirocyclic compound characterized by a fused cyclohexane-indenone system. The spiro junction at the 1-position of the cyclohexane and 1'-position of the indenone creates a rigid three-dimensional structure, which is critical for its biological activity and stereochemical specificity. This compound is of significant interest in medicinal chemistry, particularly as a structural motif in diacylglycerol acyltransferase 1 (DGAT1) inhibitors, which are explored for treating metabolic disorders like obesity . Its (R)-enantiomer (CAS: 1940071-94-2) is commercially available, highlighting the importance of stereochemistry in its pharmacological profile .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

(3S)-spiro[1,2-dihydroindene-3,3'-cyclohexane]-1'-one

InChI

InChI=1S/C14H16O/c15-12-5-3-8-14(10-12)9-7-11-4-1-2-6-13(11)14/h1-2,4,6H,3,5,7-10H2/t14-/m0/s1

InChI Key

XUYLNTHOVXRDMY-AWEZNQCLSA-N

Isomeric SMILES

C1CC(=O)C[C@]2(C1)CCC3=CC=CC=C23

Canonical SMILES

C1CC(=O)CC2(C1)CCC3=CC=CC=C23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the spirocyclic structure. For instance, the reaction of 3-methyleneoxindolines with dienes under acidic conditions can yield spiro[cyclohexane-1,1’-inden]-3-one derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction kinetics. The choice of solvents and catalysts is also crucial to achieve high selectivity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO₄ can yield carboxylic acids, while reduction with NaBH₄ typically produces alcohols.

Scientific Research Applications

(S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (S)-2’,3’-Dihydrospiro[cyclohexane-1,1’-inden]-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents/Rings Melting Point (°C) Molecular Formula Molecular Weight (g/mol) Pharmacological Relevance
(S)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one None (parent structure) N/A C₁₃H₁₄O 186.25 DGAT1 inhibition (inference)
(R)-2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one None (enantiomer) N/A C₁₃H₁₄O 186.25 Stereochemical comparison
5'-Bromo-2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one 5'-Br, 4-one position N/A C₁₃H₁₃BrO 265.15 Potential halogenated derivative
2',3'-Dihydro-5',7'-dimethoxyspiro[cyclohexane-1,1'-[1H]inden]-4-one 5'-OCH₃, 7'-OCH₃ N/A C₁₆H₂₀O₃ 260.33 Increased polarity
JTT-553 (DGAT1 inhibitor) Pyrimido-oxazine, acetic acid N/A C₂₇H₂₇F₃N₄O₄ 544.53 Potent DGAT1 inhibition
2-(1,3-Dioxo-indenylidene)-3-(3-nitrophenyl)-spiro[benzoimidazoindolizine] Nitrophenyl, fused heterocycles 252–254 C₃₆H₂₄N₃O₆ 594.17 Non-pharmacological applications
Key Observations:
  • Substituent Effects : Halogenation (e.g., bromo in ) or methoxy groups () alter polarity and bioavailability. Nitro groups () increase molecular weight and may enhance binding via polar interactions.
  • Stereochemistry : The (S)-enantiomer’s activity in DGAT1 inhibition is inferred from its structural similarity to JTT-553, which contains a trans-configured spiro system critical for target binding .
  • Complexity : Addition of fused heterocycles (e.g., benzoimidazoindolizine in ) shifts applications toward materials science due to increased rigidity and thermal stability (melting point >250°C).

Pharmacological Activity

  • DGAT1 Inhibition: The spiro[cyclohexane-1,1'-inden] core in JTT-553 is essential for DGAT1 binding, with an IC₅₀ in the nanomolar range. Substituents like the trifluoromethyl-pyrimido-oxazine group enhance potency by optimizing hydrophobic interactions .
  • Stereochemical Specificity : The (S)-enantiomer likely exhibits higher binding affinity compared to the (R)-form, as seen in other chiral DGAT1 inhibitors where stereochemistry dictates activity .

Physicochemical Properties

  • Melting Points : Analogs with nitro groups () or fused rings exhibit higher melting points (>230°C) due to enhanced intermolecular forces.
  • Solubility : Methoxy-substituted derivatives () show improved aqueous solubility compared to halogenated analogs.

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